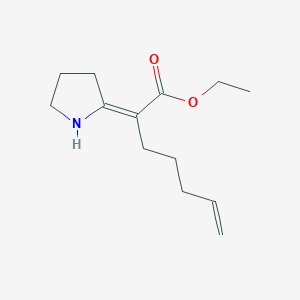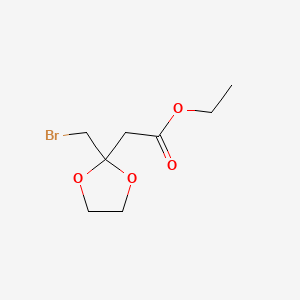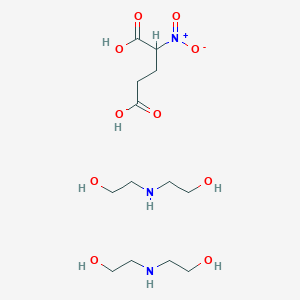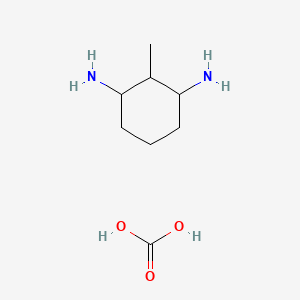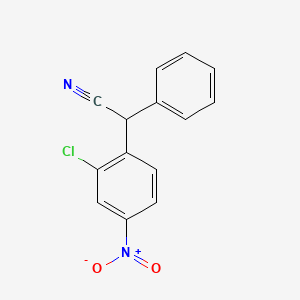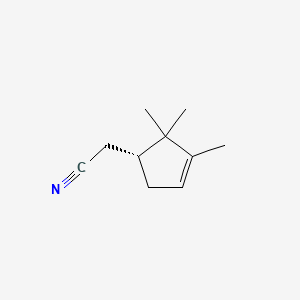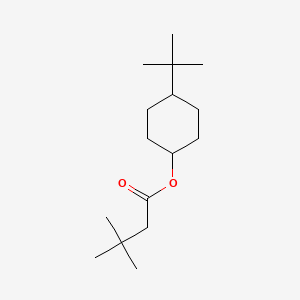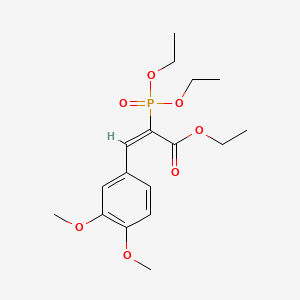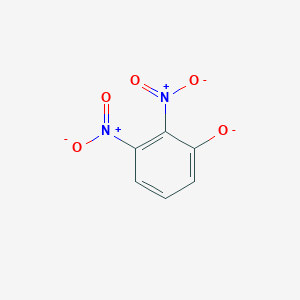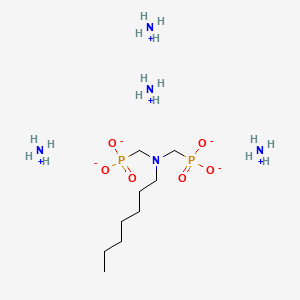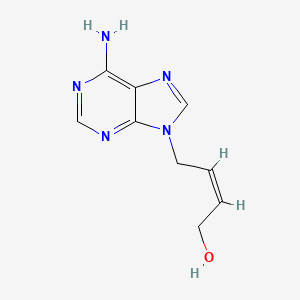
(Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol: is a synthetic organic compound that features a purine base attached to a butenol chain The purine base is a key component of nucleic acids, which are essential for various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol typically begins with commercially available purine derivatives and butenol intermediates.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity.
Industrial Production Methods:
- Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the butenol chain can be reduced to form saturated derivatives.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include saturated alcohols.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential role in nucleic acid analogs.
- Used in studies related to DNA and RNA interactions.
Medicine:
- Explored for its potential as an antiviral or anticancer agent.
- Studied for its ability to inhibit specific enzymes or pathways.
Industry:
- Potential applications in the development of new materials or pharmaceuticals.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound may interact with nucleic acids, affecting processes like replication and transcription.
- It may inhibit specific enzymes involved in nucleotide metabolism or DNA synthesis.
Comparación Con Compuestos Similares
Adenosine: A naturally occurring nucleoside with a similar purine base.
(E)-4-(6-aminopurin-9-yl)but-2-en-1-ol: The E-isomer of the compound, differing in the configuration of the double bond.
6-Aminopurine: The purine base without the butenol chain.
Uniqueness:
- The Z-configuration of the double bond in (Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol may confer unique biological activity and reactivity compared to its E-isomer and other similar compounds.
Propiedades
Número CAS |
114978-80-2 |
|---|---|
Fórmula molecular |
C9H11N5O |
Peso molecular |
205.22 g/mol |
Nombre IUPAC |
(Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol |
InChI |
InChI=1S/C9H11N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h1-2,5-6,15H,3-4H2,(H2,10,11,12)/b2-1- |
Clave InChI |
DYLIWHYUXAJDOJ-UPHRSURJSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)C/C=C\CO)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CC=CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


